(S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide
Description
(S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide is a chiral amide derivative featuring an isoquinoline moiety linked via a methylene bridge to a propionamide backbone. Its stereochemistry at the α-carbon (S-configuration) may influence biological activity, such as receptor binding or enzymatic interactions.
Properties
IUPAC Name |
(2S)-2-amino-N-(isoquinolin-1-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(14)13(17)16-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-7,9H,8,14H2,1H3,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKCLHEDDVZLB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=NC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide typically involves the following steps:
Starting Materials: Isoquinoline and (S)-2-Aminopropionamide.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon (Pd/C) and reagents such as hydrogen gas for hydrogenation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH₄) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
(S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Effects: The compound’s effects are mediated through binding to its molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide, highlighting differences in substituents, molecular weight, and functional groups.
Key Structural and Functional Differences:
- Isoquinoline vs. Heterocyclic Replacements: The target compound’s isoquinoline group (a bicyclic aromatic system) contrasts with thiophene (in CAS 1955560-55-0) or pyrrolidine (in CAS 926256-17-9), which may alter π-π stacking interactions or solubility .
- Chirality : All listed analogs retain the (S)-configuration at the α-carbon, critical for stereoselective binding. However, additional chiral centers (e.g., in CAS 926256-17-9) could complicate synthesis or metabolic pathways .
- Thiophene (CAS 1955560-55-0) may improve lipophilicity but reduce polar surface area compared to isoquinoline . Benzyl-pyrrolidine (CAS 1355789-17-1) adds steric bulk, possibly affecting membrane permeability .
Biological Activity
(S)-2-Amino-N-isoquinolin-1-ylmethyl-propionamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- IUPAC Name : (S)-2-amino-N-(1-isoquinolinyl)methylpropionamide
Antifungal Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antifungal properties. For instance, research has shown that certain isoquinoline derivatives inhibit the growth of Candida and Aspergillus species, which are clinically relevant fungal pathogens. The mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
There is emerging evidence that this compound and its analogs may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, in HL-60 cells, the IC50 values for some isoquinoline derivatives were reported to be as low as 5 µM, indicating potent activity compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has established that specific substitutions on the isoquinoline ring can enhance or diminish its efficacy against target pathogens or cancer cells. For instance, the presence of alkyl groups at certain positions has been correlated with improved antifungal activity .
Study 1: Antifungal Evaluation
A study evaluated the antifungal activity of various isoquinoline derivatives, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against Candida albicans and Aspergillus niger. The study utilized standardized microbroth dilution assays to determine Minimum Inhibitory Concentrations (MICs) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2b | 4 | Candida albicans |
| 3b | 7 | Aspergillus niger |
| (S)-2-Amino-N-IQM | 5 | Candida krusei |
Study 2: Cytotoxicity Assessment
Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that this compound exhibited significant cytotoxicity against HL-60 leukemia cells with an IC50 value of approximately 5 µM, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5 |
| HUVEC | 14 |
| MCF10A | >50 |
The proposed mechanism by which this compound exerts its biological effects involves interference with critical metabolic pathways in target organisms. For antifungal activity, it is suggested that the compound inhibits enzymes involved in ergosterol biosynthesis, leading to compromised cell membrane integrity in fungi . In cancer cells, it may induce apoptosis through pathways involving caspases and reactive oxygen species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
